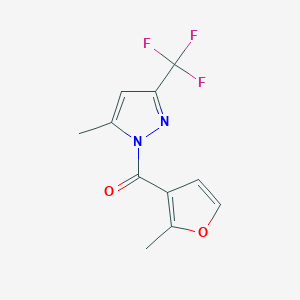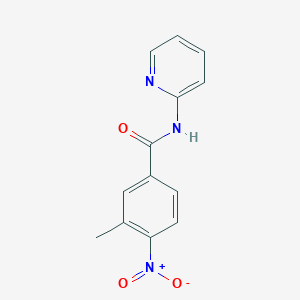
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been widely studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. For example, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to increase serotonin levels in the brain, which may contribute to its anxiolytic and antidepressant effects. 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to decrease dopamine levels in the brain, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it has been extensively studied, and its effects are well understood. Additionally, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is that it is a synthetic compound, and its effects may not be representative of those of naturally occurring compounds.
Orientations Futures
There are several future directions for research on 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole. One area of interest is the development of more potent and selective 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole analogs, which may have improved therapeutic effects. Another area of interest is the investigation of the long-term effects of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole on brain function and behavior. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-methylfuran in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)benzoic acid with 2-methylfuran in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. In particular, 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have anxiolytic and antidepressant effects in animal models. Studies have also suggested that 5-methyl-1-(2-methyl-3-furoyl)-3-(trifluoromethyl)-1H-pyrazole may have antipsychotic properties, making it a potential treatment for schizophrenia.
Propriétés
IUPAC Name |
(2-methylfuran-3-yl)-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6-5-9(11(12,13)14)15-16(6)10(17)8-3-4-18-7(8)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANLKKVVBQPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(OC=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)




![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)


![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)
